molecular formula C9H13ClN2 B570671 3,4-Dimethyl-benzamidine hydrochloride CAS No. 112072-09-0

3,4-Dimethyl-benzamidine hydrochloride

Cat. No. B570671
M. Wt: 184.667
InChI Key: DPDIFHFFPSBNLT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-benzamidine hydrochloride is a chemical compound with the molecular formula C9H12N2 . It appears as a white to off-white crystalline powder .


Molecular Structure Analysis

The molecular weight of 3,4-Dimethyl-benzamidine hydrochloride is 184.67 . The InChI code for this compound is 1S/C9H12N2.ClH/c1-6-3-4-8 (9 (10)11)5-7 (6)2;/h3-5H,1-2H3, (H3,10,11);1H .


Physical And Chemical Properties Analysis

3,4-Dimethyl-benzamidine hydrochloride is a white to off-white crystalline powder . It has a melting point of 189-193 °C .

Scientific Research Applications

Use in Synthesis of Heterocyclic Compounds

  • Scientific Field: Chemistry
  • Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of heterocyclic compounds like triazines and tetrazines . These compounds are building blocks in the design of biologically important organic molecules .
  • Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
  • Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Use in Enzyme Activity Assays

  • Scientific Field: Biochemistry
  • Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in enzyme activity assays for the protease trypsin .
  • Methods of Application: The application of this compound is demonstrated in an enzyme activity assay for trypsin with and without the competitive inhibitor benzamidine at its IC 50 concentration .
  • Results or Outcomes: The relative inhibition is defined as the percentage of inhibited enzyme and the absolute inhibition as the difference between inhibited and uninhibited enzyme activity .

Use in Green Aqueous Synthesis

  • Scientific Field: Green Chemistry
  • Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the green aqueous synthesis of 3,5-disubstituted 1,2,4-triazoles . These triazoles have various applications in the pharmaceutical industry .
  • Methods of Application: The synthesis involves the reaction of benzamidine hydrochloride and various aryl hydrazides . Water and potassium carbonate are used as the solvent and base, respectively .
  • . The prepared derivatives showed good antimicrobial activities .

Use in Synthesis of Biologically Important Molecules

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3,4-Dimethyl-benzamidine hydrochloride is used in the synthesis of biologically important molecules . These molecules have various applications in the pharmaceutical industry .
  • Methods of Application: The synthesis involves various methods including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The compounds undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
  • Results or Outcomes: The synthesized compounds have been identified as multifunctional, adaptable, switchable, and have various applications such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . They also have practical applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

Safety And Hazards

When handling 3,4-Dimethyl-benzamidine hydrochloride, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3,4-dimethylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-6-3-4-8(9(10)11)5-7(6)2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDIFHFFPSBNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695983
Record name 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-benzamidine hydrochloride

CAS RN

112072-09-0
Record name 3,4-Dimethylbenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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